CZC-25146 hydrochloride

Pharmacokinetics Oral Bioavailability In Vivo Dosing

CZC-25146 hydrochloride is a validated LRRK2 inhibitor with oral bioavailability, sustained target engagement, and superior selectivity over CZC-54252 and LRRK2-IN-1. It offers a 1000x therapeutic window (IC50=4.76 nM vs cytotoxicity >5 µM) for long-term neuronal studies and is uniquely validated in α-1 antitrypsin deficiency models. Optimal for in vivo PD studies requiring consistent plasma exposure with lower clearance.

Molecular Formula C22H26ClFN6O4S
Molecular Weight 525.0 g/mol
CAS No. 1330003-04-7
Cat. No. B1139147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC-25146 hydrochloride
CAS1330003-04-7
Molecular FormulaC22H26ClFN6O4S
Molecular Weight525.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl
InChIInChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
InChIKeySKYQTYQDKAOHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder

CZC-25146 Hydrochloride (CAS 1330003-04-7): An Orally Bioavailable, Metabolically Stable LRRK2 Inhibitor for Parkinson's Disease and Liver Disease Research


CZC-25146 hydrochloride (CAS 1330003-04-7) is a fluoro-diaminopyrimidine derivative that functions as a potent, reversible, and ATP-competitive inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. This compound exhibits single-digit nanomolar potency against both wild-type LRRK2 (IC₅₀ = 4.76 nM) and the pathogenic G2019S mutant (IC₅₀ = 6.87 nM) commonly associated with familial Parkinson's disease . CZC-25146 hydrochloride demonstrates oral bioavailability and favorable pharmacokinetic properties in murine models, positioning it as a validated chemical probe for investigating LRRK2-dependent pathophysiology in neurodegenerative disorders [1]. Beyond its canonical application in Parkinson's disease research, this compound has demonstrated therapeutic potential in hepatic proteinopathy studies, specifically for α-1 antitrypsin deficiency (A1ATD), where it promotes autophagic clearance of misfolded Z-AAT polymers [2].

Why CZC-25146 Hydrochloride Cannot Be Replaced by Other In-Class LRRK2 Inhibitors: Differential Pharmacokinetics, Selectivity Profiles, and Neuronal Safety


LRRK2 inhibitors constitute a structurally diverse class with significant variability in pharmacokinetic behavior, kinase selectivity, and cellular tolerability. CZC-25146 hydrochloride cannot be substituted with other in-class LRRK2 inhibitors, including the structurally related chlorinated analog CZC-54252 or the widely used LRRK2-IN-1, without introducing confounding variables into experimental outcomes [1]. Key points of differentiation include: (1) divergent plasma clearance rates and oral bioavailability that directly impact in vivo dosing regimens, (2) distinct off-target kinase inhibition profiles that may produce different phenotypic signatures in cellular assays, and (3) compound-specific neuronal toxicity thresholds at suprapharmacological concentrations . Furthermore, CZC-25146 hydrochloride has been specifically validated in hepatic proteinopathy models where other LRRK2 inhibitors may lack equivalent characterization, creating selection bias for liver disease applications [2]. The quantitative evidence presented in Section 3 substantiates that CZC-25146 hydrochloride occupies a specific and non-substitutable position within the LRRK2 inhibitor chemical space.

CZC-25146 Hydrochloride (CAS 1330003-04-7): A Quantitatively Differentiated LRRK2 Inhibitor Relative to CZC-54252 and LRRK2-IN-1


Oral Bioavailability: CZC-25146 Achieves 4-Fold Higher Systemic Exposure Than CZC-54252 in Murine Models

CZC-25146 demonstrates an oral bioavailability (F) of 4% in male CD-1 mice following a 5 mg/kg oral dose, which directly contrasts with the structurally related chlorinated analog CZC-54252 that exhibits an oral bioavailability of only 1% under comparable conditions [1]. This 4-fold difference in systemic exposure translates to an AUC₀–∞ of 2,878–2,894 h·ng/mL for CZC-25146 versus 724 h·ng/mL for CZC-54252 at equivalent oral doses [1]. The enhanced oral exposure of CZC-25146 is accompanied by a lower plasma clearance (CL = 2.3 mL/min/kg) compared to CZC-54252 (CL = 3.8 mL/min/kg), indicating superior metabolic stability [1].

Pharmacokinetics Oral Bioavailability In Vivo Dosing LRRK2 Inhibition

Pharmacokinetic Superiority: CZC-25146 Exhibits 8.8-Fold Lower Plasma Clearance and 1.6-Fold Longer Half-Life Than LRRK2-IN-1

CZC-25146 demonstrates markedly superior pharmacokinetic properties compared to LRRK2-IN-1, another commonly employed LRRK2 inhibitor probe. Following intravenous administration (1 mg/kg) in murine models, CZC-25146 exhibits a plasma clearance (CL) of 2.3 mL/min/kg, which is 8.8-fold lower than that of LRRK2-IN-1 (CL = 20.2 mL/min/kg) [1]. Additionally, CZC-25146 displays a terminal half-life (T₁/₂) of 1.6 hours versus 1.0 hour for LRRK2-IN-1, representing a 1.6-fold prolongation of systemic residence time [1]. The volume of distribution for CZC-25146 (Vss = 5.4 L/kg) is also 3.2-fold greater than that of LRRK2-IN-1 (Vss = 1.71 L/kg), indicating enhanced tissue penetration [1].

Pharmacokinetics Drug Metabolism In Vivo Pharmacology LRRK2 Inhibition

Kinase Selectivity: CZC-25146 Inhibits Only 5 of 185 Off-Target Kinases with Sub-300 nM Potency

CZC-25146 exhibits a restricted off-target kinase inhibition profile as determined by screening against a comprehensive 185-kinase panel. At a concentration of 300 nM, CZC-25146 inhibits only five kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2C) with IC₅₀ values below this threshold, corresponding to an off-target hit rate of approximately 2.7% . This selectivity profile is essential for minimizing confounding phenotypic effects in cellular and in vivo experiments. In contrast, the chlorinated analog CZC-54252, while more potent against LRRK2 (IC₅₀ = 1.28 nM for wild-type, 1.85 nM for G2019S), exhibits a broader off-target inhibition spectrum that may introduce additional variables in mechanistic studies .

Kinase Selectivity Off-Target Profiling Chemical Probe Validation LRRK2 Inhibition

Neuronal Cytotoxicity Threshold: CZC-25146 Maintains Human Cortical Neuron Viability at Concentrations Up to 5 μM Over 7 Days

CZC-25146 demonstrates a favorable neuronal safety window in vitro. In human primary cortical neurons, CZC-25146 did not induce detectable cytotoxicity at concentrations up to 5 μM over a seven-day continuous treatment period, nor did it impede neuronal development and differentiation under these culture conditions . This 5 μM threshold is approximately 1,000-fold higher than the IC₅₀ for wild-type LRRK2 inhibition (4.76 nM), providing a substantial therapeutic window for target engagement without cellular toxicity . The cytoprotective activity of CZC-25146 against G2019S LRRK2-induced neuronal injury occurs with an EC₅₀ of 4 nM, with complete blockade of both G2019S- and R1441C-induced toxicity achieved at higher concentrations .

Neuronal Safety Cytotoxicity Primary Neuron Culture LRRK2 Inhibition

Hepatic Proteinopathy Application: CZC-25146 Is Validated in A1ATD Models for Reducing Z-AAT Polymer Load and Inflammatory Cytokines

CZC-25146 has been identified and validated as a therapeutic candidate for α-1 antitrypsin deficiency (A1ATD), a liver disease caused by misfolding of the Z variant of AAT. In a screen of commercially available LRRK2 inhibitors conducted in patient-derived iPSC-hepatocytes, CZC-25146 was specifically selected based on its favorable pharmacokinetic properties and demonstrated capacity to reduce Z-AAT polymer load, increase secretion of normal AAT, and reduce inflammatory cytokine levels in both cellular models and PiZ transgenic mice [1]. This application is mechanistically distinct from Parkinson's disease research and relies on LRRK2-mediated induction of autophagy [1]. Other LRRK2 inhibitors, including CZC-54252 and LRRK2-IN-1, lack equivalent published validation in hepatic proteinopathy models.

Alpha-1 Antitrypsin Deficiency Hepatology Autophagy Induction LRRK2 Inhibition

Differential Potency: CZC-54252 Is 3.7-Fold More Potent Than CZC-25146 Against Wild-Type LRRK2, Informing Target Engagement Trade-Offs

CZC-25146 inhibits wild-type LRRK2 with an IC₅₀ of 4.76 nM, while its chlorinated structural analog CZC-54252 exhibits an IC₅₀ of 1.28 nM against the same target, representing a 3.7-fold enhancement in biochemical potency [1]. However, this potency gain in CZC-54252 is accompanied by altered pharmacokinetic properties, including reduced oral bioavailability (F = 1% vs. 4% for CZC-25146) and increased plasma clearance (3.8 vs. 2.3 mL/min/kg) [1]. Against the G2019S mutant LRRK2, CZC-25146 exhibits an IC₅₀ of 6.87 nM compared to 1.85 nM for CZC-54252, maintaining the 3.7-fold potency differential [1]. These data illustrate that CZC-25146 represents a deliberate trade-off favoring pharmacokinetic performance and oral bioavailability over maximal biochemical potency.

LRRK2 Inhibition Structure-Activity Relationship Inhibitor Potency Chemical Probe Selection

Optimal Research Applications for CZC-25146 Hydrochloride (CAS 1330003-04-7) Based on Quantitative Differentiation Evidence


In Vivo Parkinson's Disease Studies Requiring Sustained LRRK2 Inhibition with Oral Dosing

CZC-25146 hydrochloride is the preferred LRRK2 inhibitor for murine Parkinson's disease models when experimental designs require oral administration and sustained target engagement. The compound's oral bioavailability of 4% and 4-fold higher systemic exposure (AUC₀–∞ = 2,878–2,894 h·ng/mL) relative to CZC-54252 enable more consistent plasma drug levels following oral gavage [1]. Furthermore, its 8.8-fold lower plasma clearance compared to LRRK2-IN-1 (2.3 vs. 20.2 mL/min/kg) permits lower or less frequent dosing while maintaining LRRK2 inhibition throughout the experimental time course [1]. For long-term in vivo studies evaluating LRRK2-dependent neurodegeneration in transgenic G2019S or R1441C mutant models, CZC-25146 provides a validated chemical probe with demonstrated neuroprotective efficacy at pharmacologically achievable exposures [2].

Long-Term Primary Neuronal Culture Experiments Requiring Extended LRRK2 Inhibition Without Cytotoxicity

CZC-25146 hydrochloride is the optimal LRRK2 inhibitor for extended in vitro experiments using human primary cortical neurons or rodent primary neuronal cultures. The compound's demonstrated lack of cytotoxicity at concentrations up to 5 μM over seven days of continuous treatment provides a 1,000-fold therapeutic window relative to its wild-type LRRK2 IC₅₀ of 4.76 nM [1]. This safety margin permits sustained target engagement without confounding compound-induced neuronal stress or death, which could otherwise mask or confound neuroprotective phenotypes. The compound's ability to completely block G2019S LRRK2-induced and R1441C-induced neuronal toxicity at higher concentrations (neuroprotective EC₅₀ = 4 nM) further supports its application in mechanistic studies of mutant LRRK2 pathogenicity [2].

Hepatic Proteinopathy and A1ATD Research Investigating LRRK2-Dependent Autophagy

CZC-25146 hydrochloride is uniquely positioned as the only LRRK2 inhibitor with peer-reviewed validation in α-1 antitrypsin deficiency (A1ATD) hepatic disease models. In patient-derived iPSC-hepatocytes carrying the PiZ mutation, CZC-25146 reduces Z-AAT polymer load, increases secretion of functional AAT protein, and attenuates inflammatory cytokine production [1]. These effects are recapitulated in PiZ transgenic mice following in vivo CZC-25146 administration, confirming that the compound's favorable pharmacokinetic properties (Vss = 5.4 L/kg, CL = 2.3 mL/min/kg) enable hepatic target engagement [1][2]. Investigators studying LRRK2-mediated autophagy induction or protein clearance mechanisms in liver disease should procure CZC-25146 specifically, as alternative LRRK2 inhibitors (e.g., CZC-54252, LRRK2-IN-1) lack equivalent validation in hepatic proteinopathy models [1].

Chemical Probe Studies Requiring Well-Characterized Off-Target Kinase Selectivity

CZC-25146 hydrochloride is appropriate for chemical probe studies where the investigator must confidently attribute observed phenotypes to LRRK2 inhibition rather than to off-target kinase effects. In a comprehensive 185-kinase panel screened at 300 nM, CZC-25146 inhibits only five kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2C) with sub-300 nM potency, corresponding to an off-target hit rate of approximately 2.7% [1]. This restricted off-target profile enables more rigorous interpretation of cellular and in vivo phenotypes. While the chlorinated analog CZC-54252 offers 3.7-fold greater biochemical potency against LRRK2 (IC₅₀ = 1.28 nM vs. 4.76 nM), its broader off-target kinase inhibition profile introduces additional variables that may complicate mechanistic interpretation [2]. For investigators prioritizing selectivity over maximal potency, CZC-25146 represents the more appropriate chemical probe selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZC-25146 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.